molecular formula C9H12N4O2 B3365644 (3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester CAS No. 1252436-79-5

(3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester

Cat. No.: B3365644
CAS No.: 1252436-79-5
M. Wt: 208.22 g/mol
InChI Key: KTBNWIIKLLMJLF-UHFFFAOYSA-N
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Description

"(3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester" is a triazole-derived ester compound characterized by a cyano substituent at the 3-position of the [1,2,4]triazole ring and a tert-butyl ester group. Triazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and versatility in click chemistry reactions. However, specific data on this compound’s synthesis, physical properties (e.g., melting point, spectral data), and applications are notably absent in the provided evidence.

Properties

IUPAC Name

tert-butyl 2-(3-cyano-1,2,4-triazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-9(2,3)15-8(14)5-13-6-11-7(4-10)12-13/h6H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBNWIIKLLMJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=NC(=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester typically involves the reaction of 3-amino-1,2,4-triazole with suitable electrophiles. One common method includes the use of base-assisted synthesis where the NH group in the triazole reacts with active carbon compounds, followed by cyclization and dehydration processes . Another method involves the [3+2] cycloaddition reaction using aryl diazonium salts and isocyanides .

Industrial Production Methods

Industrial production methods for triazole derivatives often involve multi-step synthetic routes that are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity.

    Substitution: The triazole ring can participate in substitution reactions where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce various functional groups into the triazole ring .

Mechanism of Action

The mechanism of action of (3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester involves its interaction with biological receptors through hydrogen bonding and dipole interactions. The triazole ring acts as a pharmacophore, binding to specific sites on enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize "(3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester," we compare it with analogous triazole and heterocyclic esters, focusing on structural features, synthesis, and properties.

Structural Analogues and Key Differences
Compound Name Substituent(s) Heterocycle Ester Group Key Properties/Applications Reference
This compound 3-Cyano [1,2,4]Triazole tert-Butyl Discontinued; limited data .
(4-Phenyl-[1,2,3]triazol-1-yl)-acetic acid ethyl ester 4-Phenyl [1,2,3]Triazole Ethyl High yield (99%), mp 102–104°C; used in click chemistry .
(4-Formyl-[1,2,3]triazol-1-yl)acetic acid ethyl ester 4-Formyl [1,2,3]Triazole Ethyl Formyl group enables further functionalization (e.g., Schiff base formation) .
(4-Bromo-imidazol-1-yl)-acetic acid tert-butyl ester 4-Bromo Imidazole tert-Butyl Bromo substituent aids cross-coupling reactions; tert-butyl ester enhances stability .

Key Observations :

  • Heterocycle Isomerism : The [1,2,4]triazole core in the target compound differs from [1,2,3]triazole analogues (e.g., and ) in nitrogen positioning, which affects electronic properties and reactivity.
  • Ester Group : The tert-butyl ester in the target compound and offers steric protection and hydrolytic stability compared to ethyl esters (), which are more labile under basic conditions.
  • Substituent Effects: The 3-cyano group in the target compound may enhance electron-withdrawing effects, influencing reactivity in nucleophilic substitutions or cycloadditions.
Functional and Application Differences
  • Pharmaceutical Potential: highlights a related triazole benzoic acid derivative used in dispersible tablets, emphasizing triazoles’ role in drug formulation. The tert-butyl ester in the target compound could similarly enhance bioavailability or stability in prodrug designs .
  • Reactivity: The bromo-substituted imidazole ester () is tailored for Suzuki-Miyaura couplings, whereas the cyano group in the target compound might participate in nitrile-based transformations (e.g., hydrolysis to amides or carboxylic acids).

Research and Commercial Considerations

  • Data Gaps: The absence of physicochemical and pharmacological data for "this compound" hinders comprehensive comparison. Its discontinued status () further complicates accessibility .
  • Inference from Analogues: Properties may be extrapolated from structurally similar compounds. For example, tert-butyl esters generally improve lipophilicity and metabolic stability, while cyano groups can act as hydrogen-bond acceptors or metabolic blockers.

Biological Activity

(3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C7_{7}H8_{8}N4_{4}O2_{2}
  • Molecular Weight : 180.16 g/mol
  • CAS Number : 202003-10-9
  • SMILES Notation : OC(=O)Cn1cnc(n1)C#N

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : Utilizing cyanoacetic acid and hydrazine derivatives.
  • Esterification : Reacting the resulting triazole with tert-butyl alcohol under acidic conditions.

Anticancer Activity

Research has demonstrated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance:

  • A study indicated that derivatives of triazole showed cytotoxic effects against breast cancer cell lines (MCF-7), with IC50_{50} values ranging from 0.19 to 5.13 µM, comparable to established anticancer agents like Prodigiosin .

The mechanism by which this compound exerts its biological effects includes:

  • Induction of Apoptosis : Flow cytometry results indicated that the compound triggers apoptosis in cancer cells by increasing caspase activity and activating p53 pathways .
  • Cell Cycle Arrest : The compound has been shown to halt cell proliferation at the G1 phase in MCF-7 cells, suggesting a mechanism for its anticancer efficacy .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • A recent study found that triazole derivatives demonstrated antibacterial activity against various strains of bacteria such as Escherichia coli and Klebsiella pneumoniae, with notable inhibition zones in agar diffusion tests .

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Cytotoxicity Against Cancer Cells : In vitro studies showed that certain derivatives had enhanced cytotoxicity compared to their precursors. For example, one derivative exhibited an IC50_{50} value significantly lower than that of control drugs .
  • Antimicrobial Efficacy : Triazole derivatives were tested for their antibacterial properties, showing effective inhibition against Gram-negative bacteria, which is crucial for developing new antibiotics .

Comparative Analysis of Biological Activities

Compound NameAnticancer IC50_{50} (µM)Antibacterial ActivityMechanism
This compound0.19 - 5.13Effective against E. coli and KlebsiellaInduces apoptosis
Prodigiosin1.93 - 2.84Not specifiedApoptosis induction
Other Triazole DerivativesVaries; some < 0.5EffectiveCell cycle arrest

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester?

  • Methodology : The compound is typically synthesized via N-alkylation of the triazole core. For example, reacting 3-cyano-1H-1,2,4-triazole with tert-butyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile). Purification involves column chromatography or recrystallization to isolate the ester .
  • Key Considerations : Monitor reaction progress via TLC and optimize equivalents of alkylating agents to minimize byproducts like di-alkylated species.

Q. How should researchers characterize this compound to confirm its structure and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the tert-butyl ester (δ ~1.4 ppm for tert-butyl protons) and triazole/cyano groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation.
  • HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

  • Impurities : Hydrolysis products (e.g., free carboxylic acid), unreacted starting materials, or di-alkylated derivatives.
  • Solutions : Use anhydrous solvents, control reaction pH, and employ LC-MS for impurity profiling. Reflux conditions may improve selectivity for mono-alkylation .

Q. How stable is the tert-butyl ester group under varying experimental conditions?

  • Stability Tests :

  • Thermal : Thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Hydrolytic : Incubate in buffers (pH 1–12) and monitor ester cleavage via HPLC. The tert-butyl ester is generally stable under neutral conditions but hydrolyzes under strong acids/bases .

Advanced Research Questions

Q. What strategies can optimize the synthesis for scalability while maintaining yield and purity?

  • Continuous-Flow Chemistry : Implement microreactors to enhance heat/mass transfer and reduce side reactions. For example, a two-step flow system for triazole formation followed by alkylation .
  • Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to simplify downstream purification.

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

  • Case Study : If a derivative shows inconsistent enzyme inhibition, verify:

  • Purity : Use HPLC-MS to rule out interference from impurities.
  • Stereochemistry : Chiral HPLC or X-ray crystallography to confirm configuration (critical for receptor binding).
  • Assay Conditions : Test under varied pH, temperature, or co-solvent systems to identify confounding factors .

Q. What computational tools are effective in predicting the reactivity or bioactivity of this compound?

  • Density Functional Theory (DFT) : Model reaction pathways (e.g., hydrolysis of the tert-butyl ester) to predict kinetics.
  • Molecular Docking : Screen against target proteins (e.g., kinases) to rationalize structure-activity relationships (SAR) and guide analog design .

Q. How does the tert-butyl ester moiety influence prodrug design or metabolic stability?

  • Role in Prodrugs : The ester acts as a protecting group, enhancing lipophilicity and cellular uptake. In vivo, esterases hydrolyze it to release the active carboxylic acid.
  • Metabolic Studies : Use liver microsomes or hepatocyte assays to measure hydrolysis rates and identify metabolites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester
Reactant of Route 2
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(3-Cyano-[1,2,4]triazol-1-yl)-acetic acid tert-butyl ester

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